molecular formula C12H15N3O4S B2971988 6-(Piperazine-1-sulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1099030-05-3

6-(Piperazine-1-sulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No. B2971988
CAS RN: 1099030-05-3
M. Wt: 297.33
InChI Key: WNBGZYXOZPFBAD-UHFFFAOYSA-N
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Description

6-(Piperazine-1-sulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PMSO or N-(1,3-benzoxazol-6-ylsulfonyl)piperazine. It has a molecular formula of C11H13N3O4S and a molecular weight of 295.30 g/mol.

Scientific Research Applications

Antimicrobial and Antioxidant Activities

  • Antimicrobial Activity : A study by Mallesha and Mohana (2011) synthesized a series of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives and evaluated them for antimicrobial activities. One compound exhibited significant activity against bacterial and fungal strains (Mallesha & Mohana, 2011).
  • Antitubercular Activity : Naidu et al. (2014) synthesized various benzo[d]isoxazole analogues with substituted sulfonyl piperazin-1-yl groups and found them effective against Mycobacterium tuberculosis, with some compounds exhibiting good anti-tubercular activity (Naidu et al., 2014).

Anticancer Properties

  • Inhibiting Breast Cancer Cell Proliferation : Kumar et al. (2007) synthesized 1-benzhydryl-sulfonyl-piperazine derivatives and evaluated their efficacy in inhibiting MDA-MB-231 breast cancer cell proliferation. One compound showed significant inhibitory activity (Kumar et al., 2007).

Pharmacokinetics and Metabolic Studies

  • Metabolism of Novel Antidepressant : A study by Hvenegaard et al. (2012) explored the metabolism of Lu AA21004, a compound related to 6-(Piperazine-1-sulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one, identifying the involvement of various cytochrome P450 enzymes in its metabolic pathways (Hvenegaard et al., 2012).

Structural Analysis and Molecular Conformation

  • Crystal Structures of Derivatives : Cunico et al. (2009) reported the crystal structures of active and nonactive arylmethyl piperazine derivatives, highlighting the importance of certain molecular conformations and substituents for generating anti-malarial activity (Cunico et al., 2009).

Miscellaneous Applications

  • Melanocortin Receptors : Mutulis et al. (2004) synthesized a series of piperazine analogues and characterized them as ligands for melanocortin receptors, demonstrating their potential in receptor binding studies (Mutulis et al., 2004).

properties

IUPAC Name

6-piperazin-1-ylsulfonyl-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4S/c16-12-8-19-11-2-1-9(7-10(11)14-12)20(17,18)15-5-3-13-4-6-15/h1-2,7,13H,3-6,8H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBGZYXOZPFBAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC3=C(C=C2)OCC(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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